
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one is a heterocyclic compound that features both oxazole and isoindole moieties
Vorbereitungsmethoden
The synthesis of 2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the oxazole and isoindole rings. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex ring structures.
Wissenschaftliche Forschungsanwendungen
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Isoindole derivatives: Compounds with the isoindole moiety but lacking the oxazole ring, which may have different chemical and biological activities.
Oxazole derivatives: Compounds with the oxazole ring but lacking the isoindole moiety, which may also exhibit different properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.
Eigenschaften
Molekularformel |
C13H10N2O2 |
---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H10N2O2/c1-2-15-8-11-9(12-14-6-7-17-12)4-3-5-10(11)13(15)16/h2-7H,1,8H2 |
InChI-Schlüssel |
NKDXPRODQGUWAE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1CC2=C(C=CC=C2C1=O)C3=NC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.